molecular formula C15H10N2O8 B13061988 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid

Cat. No.: B13061988
M. Wt: 346.25 g/mol
InChI Key: PVLBQEIVUVAUFP-UHFFFAOYSA-N
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Description

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with two nitro groups and a methoxycarbonyl-linked nitrophenyl moiety. The structure includes:

  • A 5-nitrobenzoic acid core.
  • A 2-(4-nitrophenyl) group attached to the benzoic acid’s 2-position.
  • A methoxycarbonyl ester (-COOMe) at the 2-position of the 4-nitrophenyl substituent.

Properties

Molecular Formula

C15H10N2O8

Molecular Weight

346.25 g/mol

IUPAC Name

2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid

InChI

InChI=1S/C15H10N2O8/c1-25-15(20)13-7-9(17(23)24)3-5-11(13)10-4-2-8(16(21)22)6-12(10)14(18)19/h2-7H,1H3,(H,18,19)

InChI Key

PVLBQEIVUVAUFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the nitration of a suitable benzoic acid derivative followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol in the presence of an acid catalyst for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivatives of the original compound

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(2-Carboxy-4-nitrophenyl)-5-nitrobenzoic acid

Scientific Research Applications

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid depends on its chemical reactivity. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules. The ester group can be hydrolyzed to release the carboxylic acid, which can participate in various biochemical pathways. The compound’s reactivity allows it to interact with different molecular targets, making it useful in various applications.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid - 5-NO₂, 2-(4-NO₂Ph-COOMe) ~362.26* Not reported Synthetic intermediate, potential bioactivity
2-(4-Chlorophenoxy)-5-nitrobenzoic acid - 5-NO₂, 2-(4-Cl-PhO-) 297.66 Not reported Endophytic studies, structural derivatization
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) - 5-NO₂, 2-(pyrrolidin-1-yl) 250.23 Not reported Enzyme inhibition (IspD in MEP pathway)
2-(Methoxycarbonyl)-6-nitrobenzoic acid - 6-NO₂, 2-COOMe 225.15 Not reported Positional isomer; solubility studies
2-[(4-Bromophenyl)sulfanyl]-5-nitrobenzoic acid - 5-NO₂, 2-(4-Br-PhS-) 368.19 Not reported Supramolecular crystal engineering

*Calculated using standard atomic weights.

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -NO₂, -COOMe) enhance the benzoic acid’s acidity compared to electron-donating groups (e.g., -OCH₃). For example, 2-(4-chlorophenoxy)-5-nitrobenzoic acid (pKa ~1–2) is more acidic than non-nitro-substituted analogues .

Positional Isomerism : Moving the nitro group from the 5- to 6-position (as in 2-(methoxycarbonyl)-6-nitrobenzoic acid) alters electronic properties and solubility due to changes in resonance stabilization .

Biological Activity : Compounds like 5-nitro-2-(pyrrolidin-1-yl)benzoic acid exhibit enzyme inhibitory activity, suggesting that the target compound’s nitrophenyl ester group could similarly interact with biological targets .

Functional Group Impact:
  • Methoxycarbonyl vs. Phenoxy: Methoxycarbonyl esters (e.g., in the target compound) enhance hydrolytic stability compared to phenoxy groups, which may undergo cleavage under basic conditions .
  • Azo vs. Nitro Groups: Azo derivatives (e.g., 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid) exhibit strong π-conjugation for optical applications but lack the ester functionality seen in the target compound .

Biological Activity

2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid is a synthetic compound that belongs to the class of nitrobenzoic acids. Its unique chemical structure, featuring multiple nitro and methoxy groups, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H9_{9}N3_{3}O5_{5}
  • Molecular Weight : 253.21 g/mol
  • Functional Groups : Carboxylic acid, nitro groups, and methoxy group.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death.

  • Case Study : A study demonstrated that derivatives of nitrobenzoic acids exhibited significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Candida krusei. The minimum inhibitory concentration (MIC) values for some derivatives were notably low (e.g., MIC = 1 μM against C. krusei) .
CompoundPathogenMIC (μM)
Nitrobenzoic Acid DerivativeC. krusei1
Nitrobenzoic Acid DerivativeM. tuberculosis0.78

Anti-Inflammatory Activity

Nitro compounds also exhibit anti-inflammatory properties through various mechanisms, including the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Research Findings : A recent study highlighted that nitrobenzamide derivatives showed promising results as multi-target inhibitors, affecting not only iNOS but also pro-inflammatory cytokines like IL-1β and TNF-α. The presence of nitro groups was crucial for enhancing anti-inflammatory activity .
CompoundTargetActivity
Nitrobenzamide DerivativeiNOSInhibition
Nitrobenzamide DerivativeCOX-2Inhibition

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

  • Case Study : In vitro studies indicated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent .
Cell LineIC50 (μM)
MCF-715
HeLa10

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon reduction of its nitro groups. These ROS can induce oxidative stress in microbial cells or cancer cells, leading to apoptosis or necrosis.

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